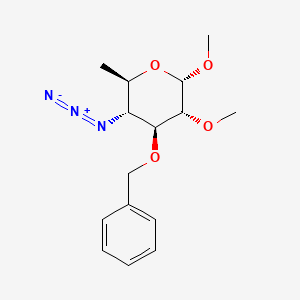

Methyl 4-Azido-4,6-dideoxy-2-O-methyl-3-O-benzyl-a-D-glucopyranoside

Description

Methyl 4-Azido-4,6-dideoxy-2-O-methyl-3-O-benzyl-α-D-glucopyranoside is a synthetic carbohydrate derivative featuring:

- A 4-azido group (enabling bioorthogonal "click" chemistry).

- 4,6-dideoxy modifications (removing hydroxyl groups at C4 and C6).

- 2-O-methyl and 3-O-benzyl protecting groups (enhancing stability and directing regioselectivity in reactions). This compound is pivotal in glycobiology for synthesizing glycomimetics, studying glycosylation pathways, and developing diagnostics or vaccines .

Properties

Molecular Formula |

C15H21N3O4 |

|---|---|

Molecular Weight |

307.34 g/mol |

IUPAC Name |

(2S,3R,4S,5R,6R)-5-azido-2,3-dimethoxy-6-methyl-4-phenylmethoxyoxane |

InChI |

InChI=1S/C15H21N3O4/c1-10-12(17-18-16)13(14(19-2)15(20-3)22-10)21-9-11-7-5-4-6-8-11/h4-8,10,12-15H,9H2,1-3H3/t10-,12-,13+,14-,15+/m1/s1 |

InChI Key |

NYGOWLVAGJFTAB-LFHLZQBKSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC)OC)OCC2=CC=CC=C2)N=[N+]=[N-] |

Canonical SMILES |

CC1C(C(C(C(O1)OC)OC)OCC2=CC=CC=C2)N=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation and Protection

A common starting point is methyl α-D-glucopyranoside, which undergoes selective benzylation to protect the 3-OH group. According to Koto et al., benzylation can be achieved by treating methyl α-D-glucopyranoside with benzyl chloride and sodium hydride at elevated temperatures (around 100 °C) under argon atmosphere. This reaction yields methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside along with regioisomeric and per-benzylated by-products, which can be separated by column chromatography on silica gel using hexane and ethyl acetate gradients.

| Step | Reagents & Conditions | Outcome | Yield |

|---|---|---|---|

| Benzylation | Benzyl chloride, NaH, 100 °C, 3 h, argon | Methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside + isomers | 61% (reported), 5% (per-benzylated) isolated |

Introduction of the Azido Group at C-4

The azido substitution at the C-4 position is commonly performed by converting the corresponding hydroxyl group into a good leaving group (e.g., mesylate or tosylate) followed by nucleophilic displacement with sodium azide.

For example, in a related system, selective dimesylation at the 3,4-positions followed by reaction with sodium azide in DMF at 90–100 °C leads to regioselective substitution at C-4 with high yields and minimal disubstitution. This method is scalable and provides the azido functionality necessary for further transformations.

| Step | Reagents & Conditions | Outcome | Yield |

|---|---|---|---|

| Mesylation | Methanesulfonyl chloride, pyridine, rt | 3,4-di-O-mesylated intermediate | ~90% |

| Azide substitution | NaN3, DMF, 90–100 °C, 40 h | 4-azido substitution at C-4 | ~98% |

Deoxygenation at C-6 (4,6-Dideoxy Formation)

The removal of the hydroxyl group at C-6 to form the 6-deoxy sugar is a critical step. Literature reports several approaches, including early-stage deoxygenation on intermediates bearing imine or trifluoroacetamide groups at C-2, which protect the amino functionality during harsh deoxygenation conditions.

A typical approach involves:

- Conversion of the 6-OH to a good leaving group (e.g., iodide or tosylate).

- Treatment with reductive or nucleophilic conditions to replace the leaving group with hydrogen.

For instance, the synthesis of 2,6-dideoxy sugars from glucosamine derivatives involves iodination at C-6 followed by reduction, yielding the 6-deoxy structure while maintaining stereochemical integrity.

Methylation at the 2-O Position

Methylation of the 2-OH group can be performed using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base (e.g., sodium hydride or potassium carbonate). This step is usually done after selective protection and azide introduction to avoid side reactions.

Final Purification and Characterization

The final product, methyl 4-azido-4,6-dideoxy-2-O-methyl-3-O-benzyl-α-D-glucopyranoside, is typically purified by silica gel column chromatography using gradient elution with hexane, toluene, and ethyl acetate mixtures. Characterization is performed by NMR spectroscopy, confirming the substitution pattern and anomeric configuration, and by mass spectrometry.

Summary Table of Key Preparation Steps

| Step Number | Transformation | Key Reagents & Conditions | Yield & Notes |

|---|---|---|---|

| 1 | Benzylation of methyl α-D-glucopyranoside | Benzyl chloride, NaH, 100 °C, 3 h, argon | 61% (major product), side products |

| 2 | Mesylation at 3,4-OH | Methanesulfonyl chloride, pyridine, rt | ~90% |

| 3 | Azide substitution at C-4 | Sodium azide, DMF, 90–100 °C, 40 h | ~98% |

| 4 | Deoxygenation at C-6 | Iodination/reduction or tosylation/reduction | Variable, typically good yields |

| 5 | Methylation at 2-OH | Methyl iodide or dimethyl sulfate, base | High yield |

| 6 | Purification | Silica gel chromatography | Pure α-anomer isolated |

Research Findings and Considerations

- The benzylation step can generate regioisomeric and over-benzylated by-products; careful control of reagent addition and temperature is essential for selectivity.

- Azide substitution shows high regioselectivity when mesylates are used, with minimal side reactions even on a large scale (up to 20 g).

- Deoxygenation at C-6 is often the most challenging step due to the sensitivity of other functional groups; protecting groups and reaction conditions must be optimized to avoid degradation.

- The α-anomeric configuration is generally preserved throughout the synthesis by starting from methyl α-D-glucopyranoside and avoiding conditions that promote anomerization.

- The final compound serves as a versatile intermediate for further glycosylation and conjugation reactions in complex carbohydrate synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-Azido-4,6-dideoxy-2-O-methyl-3-O-benzyl-α-D-glucopyranoside undergoes various chemical reactions, including:

Nucleophilic Substitution: The azido group can be replaced by other nucleophiles, leading to the formation of different derivatives.

Reduction: The azido group can be reduced to an amino group using hydrogenation or other reducing agents.

Oxidation: The compound can undergo oxidation reactions, although specific conditions and products depend on the reagents used.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide, dichloromethane, and other nucleophiles.

Reduction: Hydrogen gas, palladium on carbon (Pd/C), or other reducing agents.

Oxidation: Various oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Amino Derivatives: Formed through the reduction of the azido group.

Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Methyl 4-Azido-4,6-dideoxy-2-O-methyl-3-O-benzyl-α-D-glucopyranoside has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of complex molecules.

Medicinal Chemistry:

Biological Studies: Used in the study of carbohydrate-protein interactions and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of Methyl 4-Azido-4,6-dideoxy-2-O-methyl-3-O-benzyl-α-D-glucopyranoside involves its reactivity due to the azido group. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This reactivity is exploited in various biochemical and medicinal applications. The compound can also interact with biological molecules through its glucopyranoside moiety, potentially affecting carbohydrate-binding proteins and enzymes .

Comparison with Similar Compounds

Anomeric Position Variants

Benzyl 4-Azido-4,6-dideoxy-2-O-methyl-3-O-benzyl-D-glucopyranoside

- Structural Difference: Benzyl group at the anomeric position (C1) instead of methyl.

- Impact: The benzyl group increases lipophilicity, altering solubility and substrate recognition in enzymatic glycosylation . Used as a donor in glycosyltransferase-catalyzed reactions for glycoprotein engineering .

- Applications : Bioconjugation, glycan microarray development .

Stereoisomeric Analogs

Methyl 4-Azido-4,6-dideoxy-α-D-mannopyranoside

4,6-Modified Derivatives

Methyl 4,6-O-Benzylidene-α-D-glucopyranoside Derivatives

- Structural Difference : Benzylidene acetal bridge at C4/C6 instead of 4-azido and 6-deoxy.

- Impact: The benzylidene group blocks C4/C6 hydroxyls, directing functionalization to C2/C3. Derivatives often feature acyl groups (e.g., lauroyl, myristoyl) for antibacterial activity . Antibacterial Performance: Methyl 4,6-O-benzylidene-3-O-myristoyl-2-O-octanoyl-α-D-glucopyranoside shows broad-spectrum activity against E. coli and S. aureus .

- Applications : Antimicrobial drug discovery .

Azide Position Variants

Methyl 6-Azido-2,3,4-tri-O-acetyl-6-deoxy-α-D-glucopyranoside

- Structural Difference : Azide at C6 instead of C4.

- Impact: Regioselectivity in click reactions differs; C6-azide may favor conjugation at the "non-reducing end" of glycans . Synthesis involves selective azidation of C6 after tosylation or triflation .

- Applications : Oligosaccharide assembly and glycopolymer synthesis .

Substituent Variants

Benzyl 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-β-D-glucopyranoside

- Structural Difference : Acetamido at C2 and tri-O-benzyl protection.

- Impact :

- Applications : Enzyme kinetics and antiviral research .

Comparative Data Table

Key Research Findings

- Synthetic Utility : The 4-azido group in the target compound enables efficient Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), critical for labeling glycans in live cells .

- Biological Relevance: Mannopyranoside analogs (e.g., Methyl 4-azido-4,6-dideoxy-α-D-mannopyranoside) are essential for mimicking Brucella A-antigen epitopes, advancing brucellosis vaccine design .

- Antimicrobial Potential: Acylated 4,6-O-benzylidene derivatives demonstrate that lipophilic substituents enhance membrane disruption in pathogens .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing Methyl 4-Azido-4,6-dideoxy-2-O-methyl-3-O-benzyl-α-D-glucopyranoside?

- Methodological Answer : Synthesis typically involves sequential regioselective protection/deprotection of hydroxyl groups. For example:

- Step 1 : Benzyl protection at the 3-OH position using benzyl bromide under basic conditions (e.g., NaH/DMF) to prevent undesired side reactions during subsequent steps .

- Step 2 : Methylation at the 2-OH position using methyl iodide and a mild base (e.g., Ag₂O) to ensure selectivity .

- Step 3 : Introduction of the azido group at C-4 via nucleophilic displacement of a leaving group (e.g., triflate or tosylate) using NaN₃ in polar aprotic solvents .

- Step 4 : 4,6-Dideoxygenation via Barton–McCombie or radical-based deoxygenation methods .

Q. How is the regioselectivity of benzyl and methyl ether protections achieved during synthesis?

- Methodological Answer : Regioselectivity is controlled by:

- Temporary protecting groups : Use of acid-labile groups (e.g., trityl) to block specific hydroxyls temporarily, allowing sequential benzylation/methylation .

- Catalytic methods : Employing phase-transfer catalysts or Lewis acids (e.g., Bu₂SnO) to direct benzylation to the 3-OH position .

- Steric and electronic factors : The 2-OH position is more reactive toward methylation due to reduced steric hindrance compared to the 3-OH .

- Experimental Note : Monitoring reaction progress by TLC with iodine staining ensures precise control over substitution patterns .

Advanced Research Questions

Q. What mechanistic insights explain the stability of the azido group under glycosylation conditions?

- Methodological Answer : The azido group’s stability depends on:

- Reaction medium : Azides tolerate glycosylation conditions (e.g., trichloroacetimidate donors, BF₃·Et₂O catalysis) but degrade under strong reducing agents (e.g., H₂/Pd) .

- Thermodynamic stability : The electron-withdrawing nature of the azide reduces nucleophilic attack on adjacent positions during glycosylation .

- Case Study : In the synthesis of thio-linked disaccharides, azido groups remain intact during thioglycoside activation with NIS/TfOH, enabling downstream "click chemistry" applications .

Q. How can NMR spectroscopy and X-ray crystallography resolve structural ambiguities in derivatives of this compound?

- Methodological Answer :

- NMR : Use - COSY and NOESY to assign anomeric configuration (α/β) and confirm benzyl/methyl group placement. NMR can verify azide integrity .

- X-ray crystallography : Single-crystal analysis resolves absolute configuration and detects conformational distortions caused by bulky substituents (e.g., benzyl groups) .

- Challenge : Overlapping signals in NMR (e.g., 4-azido vs. 6-deoxy protons) require 2D techniques like HSQC for unambiguous assignment .

Q. What methodological considerations are critical when using this compound as a glycosyl donor in oligosaccharide assembly?

- Methodological Answer :

- Activation strategy : Use trichloroacetimidate or thioglycoside donors for controlled glycosylation. For example, 4,6-O-benzylidene protection enhances donor reactivity .

- Compatibility : Ensure orthogonal protecting groups (e.g., benzyl vs. methyl ethers) survive glycosylation conditions. Post-glycosylation deprotection (e.g., hydrogenolysis for benzyl groups) must not affect the azide .

- Case Study : In synthesizing β-(1→6)-linked disaccharides, this compound served as a donor with >90% yield using NIS/AgOTf activation .

Data Contradiction Analysis

- Evidence Conflict : While highlights errors in prior NMR assignments for similar compounds, cross-validation via NMR and HRMS is recommended to avoid misinterpretation .

- Synthetic Variability : reports unconventional thiotolyl migration during synthesis, suggesting alternative pathways that may require optimization for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.